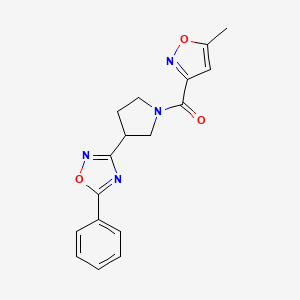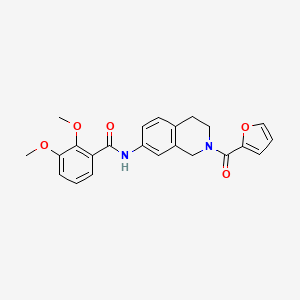
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide” is a complex organic compound that contains several functional groups and structural components, including a furan ring, a carbonyl group, a tetrahydroisoquinoline moiety, and a benzamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through addition-cyclization reactions . For instance, furan-2-carbonyl isothiocyanate can react with various nitrogen nucleophiles to form a new series of heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound isn’t available .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For example, acyl isothiocyanates, which are structurally similar to part of this compound, are known to be highly reactive and can participate in diverse types of reactions .
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown efforts in the asymmetric synthesis of tetrahydropalmatine, a natural alkaloid, illustrating the chemical versatility and application of related tetrahydroisoquinoline compounds in complex organic synthesis. Such methodologies enable the construction of compounds with potential pharmacological activities (Boudou & Enders, 2005). Additionally, the development of practical and scalable synthetic routes to compounds like YM758 monophosphate highlights the relevance of these molecules in drug development and large-scale pharmaceutical manufacturing (Yoshida et al., 2014).
Pharmacological and Biological Applications
The identification of human metabolites of specific inhibitors and the investigation of their transport-mediated renal and hepatic excretion shed light on the pharmacokinetics and dynamics of these compounds, underscoring their potential in treating conditions like stable angina and atrial fibrillation (Umehara et al., 2009). This research is crucial for understanding how these compounds are metabolized and eliminated in the human body, informing both their safety profile and efficacy.
Potential Therapeutic Uses
The exploration of bioreductively activated pro-drug systems, such as the 5-nitrofuran-2-ylmethyl group, for the selective release of therapeutic drugs in hypoxic solid tumors presents an innovative application of these compounds in targeted cancer therapy (Berry et al., 1997). This approach could significantly improve the specificity and effectiveness of chemotherapy, reducing side effects and enhancing patient outcomes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Furan-based compounds have been known to exhibit a wide range of biological activities
Mode of Action
Furan-based compounds are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Furan-based compounds are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Furan-based compounds are known to have a wide range of biological activities, which can lead to various molecular and cellular effects
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-6-3-5-18(21(19)29-2)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDBVEHDQCBEFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)
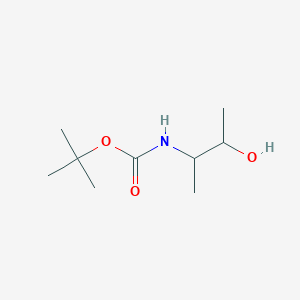
![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)
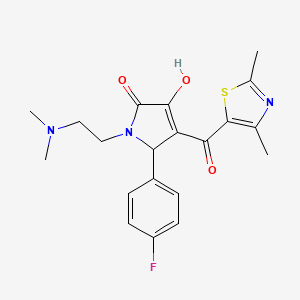
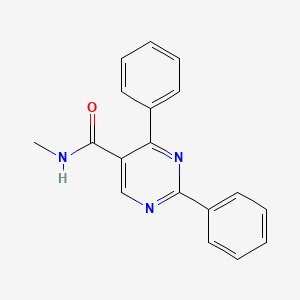
![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2412955.png)
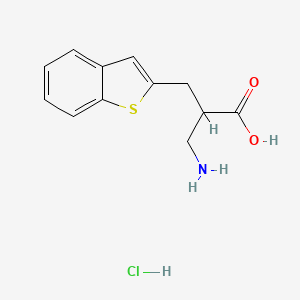
![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)
